
tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate, also known as TMQ, is a chemical compound used in scientific research. It is a quinoline derivative that has been found to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is not fully understood, but it is thought to involve the inhibition of enzymes involved in DNA replication and protein synthesis. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully elucidate the mechanism of action of tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate.
Biochemical and Physiological Effects
tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. In addition, tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate in lab experiments is its versatility. It can be used as a fluorescent probe, a photosensitizer, and a potential drug candidate. In addition, it is relatively easy to synthesize using standard laboratory techniques. However, one limitation of using tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate.
Future Directions
There are many potential future directions for the research and development of tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate. One area of interest is the development of new drugs based on the structure of tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate. Another area of interest is the use of tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate as a fluorescent probe for the detection of biomolecules in living cells. In addition, further research is needed to fully elucidate the mechanism of action of tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate and its potential applications in the treatment of various diseases.
Synthesis Methods
Tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedlander synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the quinoline ring. The Friedlander synthesis involves the reaction of an arylamine with a carbonyl compound, followed by cyclization to form the quinoline ring. Both methods have been used successfully to synthesize tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate.
Scientific Research Applications
Tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been used in scientific research for a variety of purposes, including as a fluorescent probe for the detection of DNA, RNA, and proteins. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been found to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
properties
Molecular Formula |
C18H19NO8 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
tetramethyl 9a-methylquinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C18H19NO8/c1-18-8-6-7-9-19(18)13(17(23)27-5)11(15(21)25-3)10(14(20)24-2)12(18)16(22)26-4/h6-9H,1-5H3 |
InChI Key |
MVLRFVJPKWICQX-UHFFFAOYSA-N |
SMILES |
CC12C=CC=CN1C(=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC12C=CC=CN1C(=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[3-Oxo-1-[4-(3-phenylpropanoyloxy)phenyl]-2-benzofuran-1-yl]phenyl] 3-phenylpropanoate](/img/structure/B289659.png)
![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)
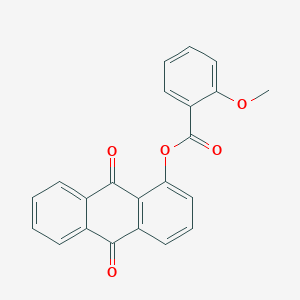

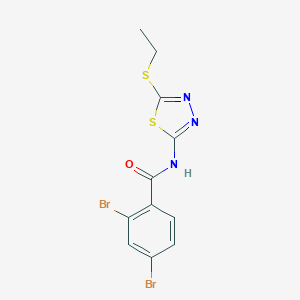
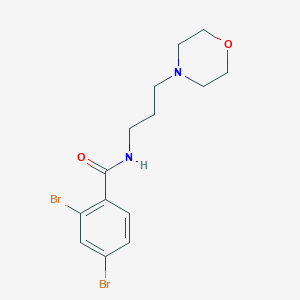
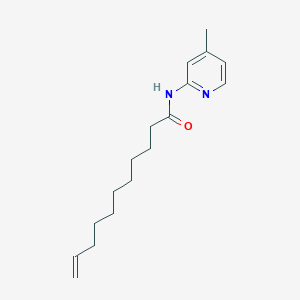


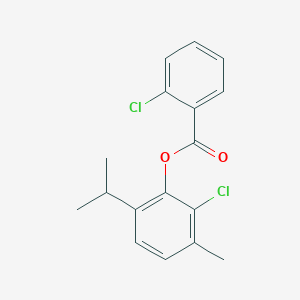
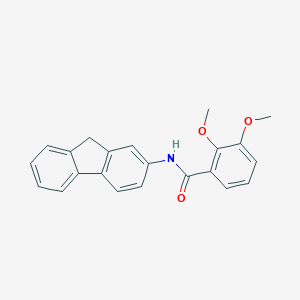
![4-[(2,6-Dimethoxybenzoyl)oxy]phenyl 2,6-dimethoxybenzoate](/img/structure/B289683.png)
